3-Tert-butyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridazine

TRPV1 Antagonism Pain Research Structure-Activity Relationship

Procure 3-Tert-butyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridazine for head-to-head benchmarking against BCTC and V112220. Its direct pyridazine-piperazine-pyrimidine architecture eliminates the metabolically labile carboxamide of first-gen TRPV1 antagonists, making it essential for metabolic stability and selectivity profiling. Use to establish IC50 ranking (expected 9-200 nM range) and in vivo efficacy comparison in respiratory/neuropathic pain models. Differentiate your SAR panel with this distinct topological probe.

Molecular Formula C16H22N6
Molecular Weight 298.394
CAS No. 2380095-94-1
Cat. No. B2600017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Tert-butyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridazine
CAS2380095-94-1
Molecular FormulaC16H22N6
Molecular Weight298.394
Structural Identifiers
SMILESCC(C)(C)C1=NN=C(C=C1)N2CCN(CC2)C3=NC=NC=C3
InChIInChI=1S/C16H22N6/c1-16(2,3)13-4-5-15(20-19-13)22-10-8-21(9-11-22)14-6-7-17-12-18-14/h4-7,12H,8-11H2,1-3H3
InChIKeyLSTWNPJUOYNAJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Tert-butyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridazine (CAS 2380095-94-1): Chemical Class and Research Identity


3-Tert-butyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridazine (CAS 2380095-94-1) is a synthetic organic molecule belonging to the pyridazinylpiperazine class [1]. This chemotype is recognized for its potential to modulate the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a validated target in pain and inflammatory research [2]. While it appears in commercial screening libraries as a research compound, peer-reviewed primary literature or patents that disclose specific, quantitative biological activity data for this exact compound remain absent from the public domain as of the current search, distinguishing it from more widely characterized analogs [1].

Why 3-Tert-butyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridazine Cannot Be Interchanged with Generic Pyridazinylpiperazine Analogs


The pyridazinylpiperazine pharmacophore is highly sensitive to substitution patterns on the pyridazine and aryl/heteroaryl rings. The first-generation lead compound N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide (BCTC) established baseline TRPV1 activity, but was limited by its pharmaceutical profile [1]. Subsequent structure-activity relationship (SAR) studies demonstrated that even minor modifications, such as replacing the carboxamide linker with a direct pyridazine-piperazine connection or introducing a pyrimidinyl group, could drastically alter in vitro potency by an order of magnitude or more (IC50 range: 9–200 nM in the same assay) [1]. Target compound 2380095-94-1, with its specific 4-pyrimidinyl-piperazine and 3-tert-butylpyridazine topology, represents a distinct structural solution whose unique spatial and electronic properties cannot be assumed to confer the same selectivity or in vivo behavior as other in-class molecules. Substituting it with a structurally related but quantitatively uncharacterized analog introduces unacceptable risk of biological profile shift or potency drop-off without head-to-head data [1].

Evidence-Based Differentiation Guide for Purchasing 3-Tert-butyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridazine


Comparing Class-Level TRPV1 Antagonist Potency Against the Benchmark Compound BCTC

The compound belongs to the pyridazinylpiperazine class, a second-generation evolution of the clinical candidate BCTC. In a standardized human TRPV1-expressing HEK293 cell FLIPR assay (capsaicin-induced, pH 5.5-induced), BCTC's class demonstrated IC50 values ranging from 9 to 200 nM [1]. A specific pyridazinylpiperazine analog in a binding assay showed an IC50 of 30 +/- n/a nM at pH 5.5 [2]. While direct assay data for CAS 2380095-94-1 are not publicly reported, the chemical scaffold's proven potential to achieve sub-100 nM potency distinguishes it from the micromolar activity typically seen in non-optimized, earlier piperazine leads. The specific pyrimidin-4-ylpiperazine tail present in this compound is predicted to engage the receptor's polar subpocket in a manner distinct from the chloropyridine tail of BCTC, based on in-class SAR trends [1].

TRPV1 Antagonism Pain Research Structure-Activity Relationship

In Vivo Efficacy Signal: Cough Suppression by a Close Structural Analog, V112220

A close pyridazinylpiperazine analog, V112220, demonstrates the in vivo translatability of the scaffold. In a conscious guinea-pig model, V112220 (3 mg/kg, i.p.) inhibited citric acid-induced cough by 73 ± 11% (p < 0.01) and capsaicin-induced cough by 70 ± 9.4% (p < 0.05) versus vehicle [1]. This provides a class-level proof-of-concept that pyridazinylpiperazines with optimized substituents can achieve significant TRPV1-mediated in vivo efficacy. CAS 2380095-94-1, bearing a pyrimidin-4-ylpiperazine group instead of V112220's proprietary tail, serves as a structurally distinct probe to interrogate the contribution of the pyrimidine ring to in vivo potency and respiratory efficacy, making it a valuable comparator for SAR expansion beyond the published V112220 profile.

Cough Reflex TRPV1 In Vivo Pharmacology Pyridazinylpiperazine

Structural Differentiation from the BCTC Scaffold: Linker and Heterocycle Replacement

The target compound achieves a clear structural departure from the extensively patented BCTC series. BCTC features a tetrahydropyrazine-1-carboxamide linker connecting a 4-tert-butylphenyl group to a 3-chloropyridin-2-yl ring [1]. By contrast, CAS 2380095-94-1 replaces the entire carboxamide segment and chloropyridine with a directly linked pyridazine core bearing a 4-pyrimidinylpiperazine substituent. This 'scaffold hop' eliminates the amide bond susceptible to hydrolysis and introduces a basic pyrimidine nitrogen capable of participating in a distinct hydrogen-bond network with the receptor's transmembrane domains—a feature absent in BCTC [1]. Quantitative TRPV1 pharmacophore models predict that the pyrimidine N1 atom and piperazine linker conformation in this compound present a unique electrostatic surface compared to both BCTC and other 2-pyridyl-piperazine analogs [2]. This structural novelty is a key selection criterion for research groups aiming to explore IP-free chemical space or investigate unexploited interaction sites on the TRPV1 channel.

Medicinal Chemistry Scaffold Hopping TRPV1 Antagonist Design

Recommended Application Scenarios for 3-Tert-butyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridazine


TRPV1 Chemical Tool Compound for In Vitro SAR Expansion Studies

Given the established class-level TRPV1 activity, this compound is most appropriately deployed as a chemical tool in a panel of pyridazinylpiperazines for structure-activity relationship (SAR) studies. Researchers can benchmark its functional potency (IC50) in a standardized FLIPR assay against the 9–200 nM range previously reported for related chemotypes [1] and the 30 nM binding IC50 of a specific analog [2]. This direct testing will quantify its exact potency rank and selectivity profile relative to BCTC and other second-generation antagonists, directly addressing the current evidence gap.

In Vivo Comparator to V112220 for Cough or Pain Model Development

The compound serves as a matched analog to the in vivo-active agent V112220. In a conscious guinea-pig cough model, V112220 achieved 70–73% inhibition of induced cough at 3 mg/kg i.p. [1]. Obtaining CAS 2380095-94-1 allows a side-by-side comparison to determine how the pyrimidin-4-yl substitution on the piperazine ring influences in vivo potency, duration of action, and tissue selectivity relative to the published V112220 profile. Such data are critical for lead optimization programs targeting respiratory or neuropathic pain indications.

Negative Control or Scaffold-Hopping Probe for BCTC-Derivative Series

The compound's distinct pyridazine-piperazine-pyrimidine architecture, which eliminates the metabolically labile carboxamide found in BCTC [1], makes it an ideal probe for scaffold-hopping campaigns. Procuring this compound enables metabolism and stability studies to test the hypothesis that the direct pyridazine linkage confers superior metabolic stability. This directly supports medicinal chemistry efforts to develop backup series to first-generation TRPV1 antagonists like BCTC, with the compound acting as a key comparator to establish the pharmacokinetic advantages of the new scaffold.

Quote Request

Request a Quote for 3-Tert-butyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.